molecular formula C10H7F3 B2912213 2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene CAS No. 121793-11-1

2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene

Cat. No.: B2912213
CAS No.: 121793-11-1
M. Wt: 184.161
InChI Key: YEPCCDGXZCEEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H7F3. It is characterized by the presence of an ethynyl group, a methyl group, and a trifluoromethyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-Ethynyl-4-(trifluoromethyl)benzene
  • 2-Ethynyl-α,α,α-trifluorotoluene
  • 4-Ethynylbenzotrifluoride

Comparison:

Biological Activity

2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene, also known by its CAS number 121793-11-1, is a compound that has garnered attention due to its unique trifluoromethyl group, which significantly influences its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse scientific studies.

The molecular formula of this compound is C10H7F3, and its structure features a trifluoromethyl group that enhances lipophilicity and metabolic stability. The presence of the ethynyl group may also contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. A study highlighted that derivatives with such substituents often show enhanced potency against various bacterial strains due to their ability to disrupt bacterial membranes or inhibit essential enzymatic functions .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, certain trifluoromethyl-containing compounds have demonstrated selective cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, which could lead to altered cellular metabolism in target organisms.
  • Receptor Modulation : It has been suggested that such compounds can bind to receptors, influencing cellular signaling pathways crucial for growth and survival .

Comparative Analysis

A comparative analysis with similar compounds reveals that the trifluoromethyl group significantly enhances biological activity. For example, compounds without this functional group typically exhibit lower potency in antimicrobial and anticancer assays.

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureHighModerate
1-Methyl-4-(trifluoromethyl)benzeneStructureModerateLow
Ethyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylateStructureLowHigh

Case Studies

  • Antimicrobial Study : A recent study evaluated the efficacy of several trifluoromethyl-containing compounds against Staphylococcus aureus and Escherichia coli. The results showed that this compound had a Minimum Inhibitory Concentration (MIC) significantly lower than other tested compounds, indicating strong antimicrobial properties .
  • Cancer Cell Line Testing : In vitro testing on breast cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent. The study focused on the compound's ability to activate caspase pathways involved in programmed cell death .

Properties

IUPAC Name

2-ethynyl-1-methyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3/c1-3-8-6-9(10(11,12)13)5-4-7(8)2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPCCDGXZCEEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.